molecular formula C19H20N6O5S B2869465 3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide CAS No. 1396881-88-1

3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide

Cat. No.: B2869465
CAS No.: 1396881-88-1
M. Wt: 444.47
InChI Key: GKMFWWSCYXZHBD-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrazole ring, a phenylsulfonyl group, and a propanamide moiety, making it a unique molecule with diverse chemical properties.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the phenylsulfonyl group, and the final coupling with the propanamide moiety. Common reagents used in these reactions include methylamine, phenylsulfonyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulfonyl derivatives, while reduction could lead to the formation of amine derivatives.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(4-{[4-(methylamino)phenyl]sulfonyl}phenyl)amine: A related compound with similar structural features.

    N-(4-(2-(methylamino)ethoxy)phenyl)methanesulfonamide: Another compound with a similar sulfonyl group and amine functionality.

Uniqueness

3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide is unique due to its combination of a tetrazole ring, phenylsulfonyl group, and propanamide moiety

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O5S/c1-20-18(27)13-24-19(28)25(23-22-24)15-9-7-14(8-10-15)21-17(26)11-12-31(29,30)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,20,27)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMFWWSCYXZHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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